(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-2-12-3-5-13(6-4-12)9-7-11-8-10(9)14/h9-11,14H,2-8H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBIJKOPSFUZLW-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CNCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)[C@@H]2CNC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C10H21N3O
- Molecular Weight : 199.29 g/mol
- CAS Number : 1845827-93-1
- Purity : Minimum 95% .
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its interactions with neurotransmitter systems and potential therapeutic effects.
Neurotransmitter Interaction
Research indicates that compounds structurally similar to this compound exhibit high affinity for dopamine and norepinephrine transporters. For instance, studies have shown that derivatives of piperazine compounds can effectively inhibit the uptake of dopamine (DAT) and norepinephrine (NET), suggesting a role in treating conditions like depression and ADHD .
Case Study: Antidepressant Activity
A study investigating the antidepressant potential of piperazine derivatives highlighted that this compound demonstrated significant efficacy in preclinical models. The compound was found to enhance serotonergic neurotransmission, which is crucial for mood regulation. The results indicated a dose-dependent increase in the levels of serotonin in the synaptic cleft, supporting its use as a candidate for further antidepressant development .
The proposed mechanism of action for this compound involves modulation of neurotransmitter systems. It is hypothesized that the compound acts as a selective inhibitor of DAT and NET, leading to increased availability of these neurotransmitters in the brain. This mechanism aligns with findings from related compounds that have shown similar activity profiles .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the pyrrolidine ring.
- Introduction of the piperazine moiety.
- Functionalization to achieve the desired stereochemistry.
The synthetic route ensures high yield and purity, making it suitable for further biological testing .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Research
One of the significant applications of (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol is in the development of anticancer agents. Research has indicated that compounds with similar structures exhibit activity against various cancer cell lines. For instance, derivatives of this compound have been studied for their potential to inhibit mutant epidermal growth factor receptors (EGFR), which are implicated in non-small cell lung cancer (NSCLC) .
Neuropharmacology
The compound's structural features suggest potential use in neuropharmacology, particularly for conditions like anxiety and depression. The piperazine moiety is often associated with psychoactive properties, and modifications to this structure can lead to novel anxiolytic or antidepressant agents. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation .
Antimicrobial Activity
Emerging research has also focused on the antimicrobial properties of this compound. Compounds with similar piperazine structures have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess antibacterial or antifungal properties .
Case Study 1: EGFR Inhibition
In a study published in the Journal of Medicinal Chemistry, compounds related to this compound were synthesized and tested for their ability to inhibit mutant EGFR. The results showed promising inhibitory activity, suggesting that further development could lead to effective treatments for NSCLC .
Case Study 2: Neuroactive Properties
A recent investigation into the neuroactive effects of piperazine derivatives highlighted the potential of this compound in treating anxiety disorders. The study utilized animal models to assess behavioral changes following administration of the compound, revealing significant anxiolytic effects compared to control groups .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
Key Findings and Mechanistic Insights
Transition State Mimicry: The hydroxymethyl derivatives (1N and 1NBn) exhibit exceptional affinity (Kd ~ pM to sub-nM) for base excision repair (BER) glycosylases like Fpg and hOGG1. The benzyl group in 1NBn enhances hydrophobic interactions, while the hydroxyl group in 1N facilitates electrostatic stabilization of enzyme active sites .
Nucleic Acid Interactions :
- The pyren-1-ylmethyl analog destabilizes RNA duplexes (ΔTm = 9°C) more significantly than DNA, highlighting substituent-dependent effects on nucleic acid stability. The ethylpiperazine group, with its charged amine, could promote distinct interactions with DNA/RNA or protein targets .
Therapeutic Potential: Piperazine derivatives are common in pharmaceuticals due to their solubility and receptor-binding versatility. The ethylpiperazine substituent in the target compound may enhance blood-brain barrier penetration or kinase inhibition compared to hydroxymethyl analogs .
Preparation Methods
General Synthetic Strategy
The synthesis primarily involves:
- Formation of the pyrrolidine ring with controlled stereochemistry.
- Introduction of the piperazine substituent at the 4-position.
- Resolution or enantioselective synthesis to obtain the (3R,4R) stereoisomer.
- Protection and deprotection steps to manage reactive functional groups.
Pyrrolidine Ring Construction via [3+2] Azomethine Ylide Cycloaddition
A key method for building the pyrrolidine core is the [3+2] cycloaddition of azomethine ylides with olefinic intermediates. This reaction yields pyrrolidines with high stereoselectivity, favoring trans-stereochemistry at the 3 and 4 positions.
- The azomethine ylide precursor is generated from an imine or related compound.
- The olefin intermediate typically bears substituents that direct stereochemistry.
- The reaction is performed in inert solvents such as dichloromethane, toluene, or tetrahydrofuran.
- Activation can be achieved by acid catalysts (e.g., trifluoroacetic acid), desilylating agents (e.g., silver fluoride), or heating.
This method produces a racemic mixture of pyrrolidine derivatives, which necessitates resolution to isolate the desired (3R,4R) enantiomer.
Enantioselective Synthesis and Resolution Techniques
To obtain the enantiomerically pure (3R,4R) isomer, several approaches are used:
- Chiral Auxiliary Approach: Coupling the pyrrolidine intermediate with a chiral auxiliary such as an oxazolidinone, which induces diastereoselectivity during cycloaddition and allows separation of diastereomers by chromatography or crystallization.
- Chiral HPLC: Preparative high-performance liquid chromatography using chiral stationary phases is employed to separate enantiomers after racemic synthesis.
- Diastereomeric Salt Formation: Reaction of racemic amines with optically active acids to form diastereomeric salts, which can be separated by fractional crystallization.
Protection and Deprotection Steps
Protecting groups are used to safeguard sensitive amine or hydroxyl functionalities during multi-step synthesis:
- Nitrogen protecting groups (e.g., Boc, Cbz) are applied to prevent side reactions during cycloaddition or alkylation.
- Carboxylic acid protecting groups may be used if intermediates contain acid functionalities.
- Deprotection is achieved by acid treatment (e.g., trifluoroacetic acid in dichloromethane) or hydrogenolysis, depending on the protecting group.
Reaction Conditions and Solvents
- Common solvents include dichloromethane, tetrahydrofuran, toluene, and 1,4-dioxane.
- Bases such as potassium carbonate, triethylamine, or DIPEA are used for substitution reactions.
- Acid catalysts like trifluoroacetic acid facilitate cycloaddition and deprotection steps.
- Reactions are typically conducted at temperatures ranging from 0 °C to reflux, depending on the step.
Summary Table of Key Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Azomethine ylide cycloaddition | Azomethine ylide precursor, olefin intermediate, acid catalyst (e.g., TFA), inert solvent (DCM, THF) | Construction of pyrrolidine ring with stereocontrol | Produces racemic mixture; trans-stereochemistry favored |
| Chiral resolution | Chiral HPLC or diastereomeric salt formation | Isolation of (3R,4R) enantiomer | Essential for enantiopurity |
| Piperazine substitution | 4-Ethylpiperazine, base (e.g., K2CO3, NEt3) | Introduction of 4-(4-ethylpiperazin-1-yl) substituent | May require prior alkylation of piperazine |
| Protection/deprotection | Boc, Cbz protecting groups; TFA or H2/Pd | Protect functional groups during synthesis | Deprotection under acidic or hydrogenolytic conditions |
Research Findings and Optimization
- The use of oxazolidinone chiral auxiliaries significantly improves diastereoselectivity and yields of the desired enantiomer.
- Acid catalysis in cycloaddition enhances reaction rates and stereoselectivity.
- Resolution by chiral HPLC is effective but may be limited by scale; alternative resolution via diastereomeric salts offers scalability.
- Protecting group strategies are crucial to avoid side reactions and improve overall yield.
- Solvent choice impacts reaction efficiency; dichloromethane and tetrahydrofuran are preferred for their inertness and solvation properties.
Q & A
Basic Question: What are the recommended synthetic routes for (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol, and how can stereochemical purity be ensured?
Methodological Answer:
The synthesis often begins with asymmetric 1,3-dipolar cycloaddition to establish the pyrrolidine core with defined stereochemistry. For example, Kotian et al. (2005) demonstrated the use of chiral auxiliaries in methanol at controlled temperatures (0°C to room temperature) to achieve high enantiomeric excess . Subsequent functionalization with 4-ethylpiperazine requires careful protection/deprotection strategies, such as tert-butoxycarbonyl (BOC) groups, to avoid side reactions. Chiral HPLC or polarimetry should be used to confirm stereochemical integrity, as minor impurities in diastereomers can significantly impact biological activity .
Advanced Question: How can researchers resolve contradictions in reported reaction yields for the ethylpiperazine substitution step?
Methodological Answer:
Discrepancies in yields may arise from differences in solvent polarity, temperature, or catalyst choice. For instance, potassium carbonate in methanol (as in ) may favor nucleophilic substitution but risks hydrolysis of sensitive groups. Alternative protocols using aprotic solvents (e.g., dichloromethane) with triethylamine as a base (as in ) can improve yields but require rigorous drying. Systematic optimization via Design of Experiments (DoE) is recommended, with real-time monitoring via LC-MS to track intermediate formation and byproducts .
Basic Question: What analytical techniques are critical for characterizing crystalline forms of this compound?
Methodological Answer:
X-ray Powder Diffraction (XRPD) is essential for identifying polymorphs. For example, a study on a related pyrrolidine derivative reported distinct peaks at 2θ = 8.9°, 12.5°, and 17.2° (intensities >500 counts) for the most stable crystalline form . Differential Scanning Calorimetry (DSC) should complement XRPD to assess thermal stability, with melting points typically >200°C for anhydrous forms. Solvent-free recrystallization in 2-propanol (as in ) is preferred to avoid solvate formation.
Advanced Question: How does this compound act as a transition state analog in base excision repair (BER) glycosylase studies?
Methodological Answer:
The pyrrolidine scaffold mimics the oxacarbenium ion transition state during glycosidic bond cleavage. Chu et al. (2024) showed that (3R,4R)-configured derivatives bind BER enzymes like hOGG1 and Fpg with picomolar affinity (Kd ~10–50 pM) by forming hydrogen bonds with active-site residues (e.g., Asp268 in hOGG1) . Competitive inhibition assays using radiolabeled DNA duplexes and surface plasmon resonance (SPR) are critical for measuring binding kinetics. Structural analogs lacking the 4-ethylpiperazine group show reduced affinity, highlighting the importance of the basic nitrogen for electrostatic interactions .
Advanced Question: What computational strategies are used to predict the compound’s interaction with kinase targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations can model binding to kinases like PI3K or JAK2. The 4-ethylpiperazine moiety often occupies hydrophobic pockets, while the hydroxyl group forms hydrogen bonds with catalytic lysine residues. Free-energy perturbation (FEP) calculations validate predicted binding modes by comparing ΔG values for wild-type vs. mutant enzymes . For example, fluorophenyl substituents (as in ) enhance affinity by 2–3 kcal/mol via π-π stacking.
Basic Question: How should researchers handle discrepancies in reported melting points or solubility data?
Methodological Answer:
Variations in melting points (e.g., 178°C vs. 185°C) often reflect differences in crystalline forms or hydration states. Thermogravimetric Analysis (TGA) can detect hydrated phases, while dynamic vapor sorption (DVS) assesses hygroscopicity. For solubility, use standardized buffers (e.g., PBS at pH 7.4) and shake-flask methods with HPLC quantification. Conflicting data may arise from impurities; recrystallization followed by elemental analysis (<0.5% residual solvent) is advised .
Advanced Question: What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer:
Degradation pathways involve oxidation of the pyrrolidine hydroxyl group to ketones. Accelerated stability studies under 40°C/75% RH for 6 months, with LC-MS monitoring, identify major degradation products. Antioxidants like ascorbic acid (0.1% w/v) or storage under nitrogen in amber glass vials can reduce oxidation. Forced degradation with hydrogen peroxide (0.3% v/v) helps identify vulnerable sites for structural modification, such as replacing the hydroxyl with a methyl group .
Advanced Question: How does stereochemistry influence the compound’s pharmacokinetic profile?
Methodological Answer:
The (3R,4R) configuration enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In vivo studies in rodents show a 2–3x longer half-life compared to (3S,4S) analogs. Chiral switching (e.g., replacing ethylpiperazine with methyl groups) can alter logP values from 1.2 to 2.5, impacting blood-brain barrier penetration. Plasma protein binding (>90%) is measured via equilibrium dialysis, with albumin affinity driven by hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
